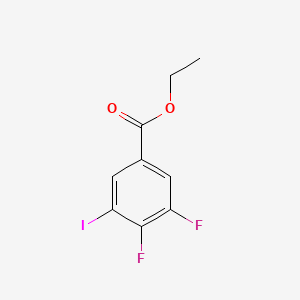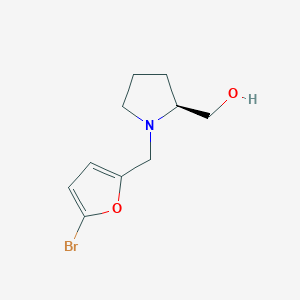
(s)-(1-((5-Bromofuran-2-yl)methyl)pyrrolidin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(s)-(1-((5-Bromofuran-2-yl)methyl)pyrrolidin-2-yl)methanol is a chiral compound that features a pyrrolidine ring substituted with a bromofuran moiety and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (s)-(1-((5-Bromofuran-2-yl)methyl)pyrrolidin-2-yl)methanol typically involves the following steps:
Formation of the Bromofuran Moiety: The bromofuran ring can be synthesized through the bromination of furan using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Pyrrolidine Ring Formation: The pyrrolidine ring can be constructed via cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.
Coupling Reaction: The bromofuran moiety is then coupled with the pyrrolidine ring through nucleophilic substitution or other coupling reactions to form the desired compound.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (s)-enantiomer using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The bromine atom in the bromofuran moiety can be substituted with other nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(s)-(1-((5-Bromofuran-2-yl)methyl)pyrrolidin-2-yl)methanol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the interactions of chiral compounds with biological targets.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (s)-(1-((5-Bromofuran-2-yl)methyl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. The bromofuran moiety may interact with enzymes or receptors, while the pyrrolidine ring can enhance binding affinity and specificity. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-(1-((5-Bromofuran-2-yl)methyl)pyrrolidin-2-yl)methanol: The enantiomer of the compound with different chiral properties.
(1-((5-Bromofuran-2-yl)methyl)pyrrolidin-2-yl)methanol: The racemic mixture containing both enantiomers.
(1-((5-Chlorofuran-2-yl)methyl)pyrrolidin-2-yl)methanol: A similar compound with a chlorine atom instead of bromine.
Uniqueness
(s)-(1-((5-Bromofuran-2-yl)methyl)pyrrolidin-2-yl)methanol is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer or other similar compounds
Propriétés
Formule moléculaire |
C10H14BrNO2 |
|---|---|
Poids moléculaire |
260.13 g/mol |
Nom IUPAC |
[(2S)-1-[(5-bromofuran-2-yl)methyl]pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C10H14BrNO2/c11-10-4-3-9(14-10)6-12-5-1-2-8(12)7-13/h3-4,8,13H,1-2,5-7H2/t8-/m0/s1 |
Clé InChI |
FDTFKPZFTICCDE-QMMMGPOBSA-N |
SMILES isomérique |
C1C[C@H](N(C1)CC2=CC=C(O2)Br)CO |
SMILES canonique |
C1CC(N(C1)CC2=CC=C(O2)Br)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


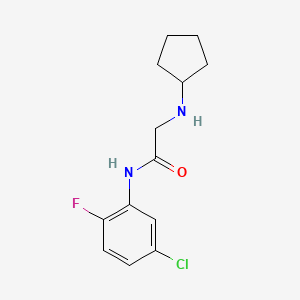

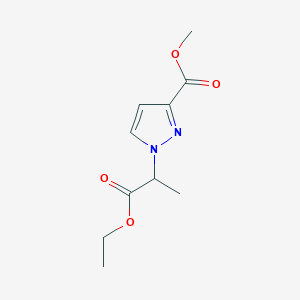
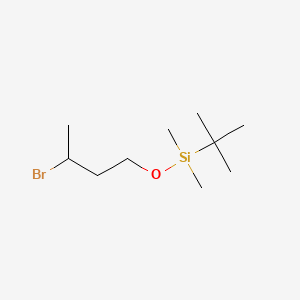

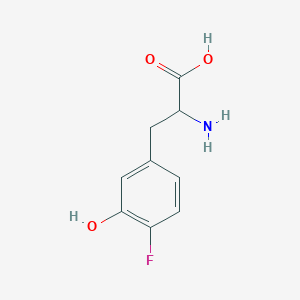
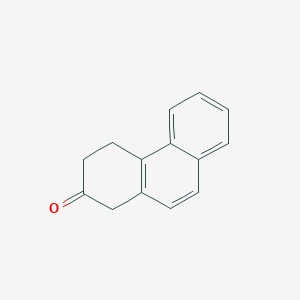
![2-(((3AR,4S,6R,6aS)-6-((6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14903491.png)
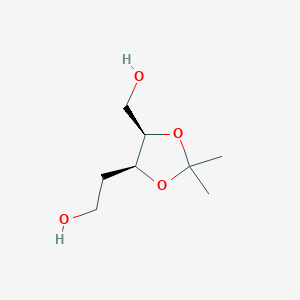
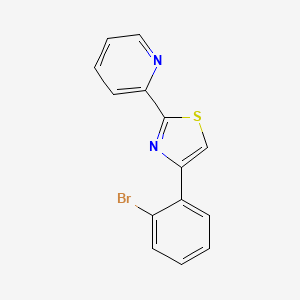

![[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]propanedinitrile](/img/structure/B14903514.png)
![4-Chloro-2-{[(pyridin-3-ylmethyl)amino]methyl}phenol](/img/structure/B14903515.png)
